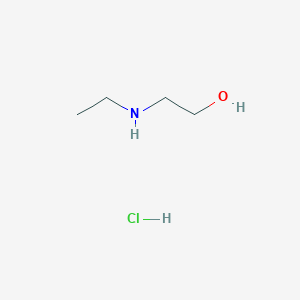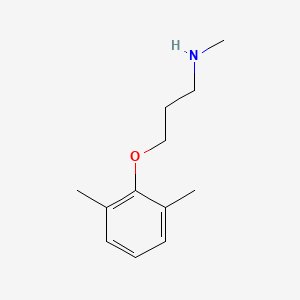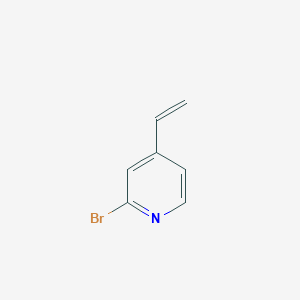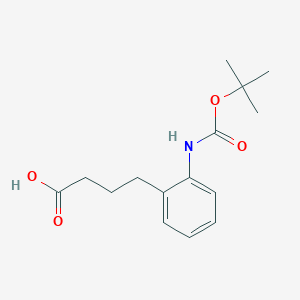
2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride
Overview
Description
2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride, commonly known as THC-OH-Cl, is an organic compound used in a variety of scientific research applications. It is a derivative of the primary psychoactive component of cannabis, delta-9-tetrahydrocannabinol (THC). THC-OH-Cl has been increasingly studied due to its potential therapeutic effects, including its ability to act as a neuroprotectant and its anti-inflammatory properties. Additionally, THC-OH-Cl has been tested for its potential to be used as an analgesic, a muscle relaxant, an anti-emetic, an anti-convulsant, and an anti-anxiety agent.
Scientific Research Applications
Synthesis of Polycyclic Compounds
Researchers have developed methods for the synthesis of fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives and hexahydro-4H-furo[3′,2′:2,3]indeno[1,2-b]pyran derivatives using condensation reactions. These compounds are integral to the structure of many natural products, showcasing the application in constructing complex molecular architectures rapidly and efficiently (Someswarao et al., 2018).
Chemical Transformations and Amide Formation
The condensation of 2-(tetrahydro-2H-pyran-2-yl)ethanamine with aromatic aldehydes and ketones leads to the formation of secondary amines and amides of the tetrahydropyran series. This illustrates the compound's versatility in synthesizing new chemical entities through straightforward reactions (Arutyunyan et al., 2017).
Enaminone Structures and Tautomerism
The study of enaminone structures derived from 2-(tetrahydro-2H-pyran-2-yl)ethanamine reveals insights into tautomerism, demonstrating the compound's utility in understanding chemical equilibrium and structural analysis (Brbot-Šaranović et al., 2001).
Ligand Synthesis for Metal Complexes
2-(Tetrahydro-2H-pyran-2-yl)ethanamine has been utilized in synthesizing pyrazole-based ligands for metal complexes, highlighting its role in inorganic chemistry and the potential for creating novel coordination compounds (Cubanski et al., 2013).
Antimicrobial and Antinociceptive Activities
Further research involves evaluating the biological activity of compounds derived from 2-(tetrahydro-2H-pyran-2-yl)ethanamine. Studies have shown the potential for antimicrobial and antinociceptive effects, indicating the compound's significance in medicinal chemistry and drug discovery (Al-Obaidi, 2015).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to interact with histone deacetylase (HDAC) inhibitors, which are crucial in regulating gene expression and chromatin structure . The nature of these interactions involves binding to specific sites on the enzymes, leading to inhibition or activation of their activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in studying biochemical pathways and developing therapeutic agents.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to promote the proliferation of LPS-stimulated splenic lymphocytes, indicating its potential role in immune modulation . Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and levels of metabolites within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their conformation and activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes . These molecular mechanisms are essential for understanding how this compound can be used to manipulate biochemical pathways and develop new therapeutic strategies.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its application. In laboratory settings, this compound has been observed to degrade under certain conditions, such as exposure to light and air . Long-term studies have shown that its effects on cellular function can vary over time, with potential changes in its efficacy and potency. Understanding these temporal effects is essential for optimizing experimental conditions and ensuring consistent results in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, this compound can promote beneficial effects, such as enhancing immune response and modulating metabolic pathways . At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Identifying the optimal dosage range is crucial for maximizing its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. It has been shown to influence the biosynthesis of certain metabolites and modulate the activity of metabolic enzymes . These interactions can lead to changes in metabolic flux and levels of key metabolites, impacting overall cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. This compound can be transported across cellular membranes and distributed to different cellular compartments, where it exerts its effects . The localization and accumulation of this compound within specific tissues and cells are critical for its efficacy and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within subcellular structures, such as the nucleus or mitochondria, can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
properties
IUPAC Name |
2-(oxan-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-5-4-7-3-1-2-6-9-7;/h7H,1-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQAPJJITJTNJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592052 | |
| Record name | 2-(Oxan-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1005756-81-9 | |
| Record name | 2-(Oxan-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1005756-81-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1341811.png)






![6-Bromobenzo[d]oxazole](/img/structure/B1341829.png)